Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester
Description
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a sulfur-containing ester derivative of propanoic acid. The molecule features a triphenylmethylthio (tritylthio) group at the β-position of the propanoic acid backbone and a tert-butyl (1,1-dimethylethyl) ester group. The tritylthio substituent introduces steric bulk and aromatic character, while the tert-butyl ester enhances hydrolytic stability compared to smaller alkyl esters. This compound is likely utilized in organic synthesis as a thiol-protecting group or as a precursor for materials science applications due to its unique steric and electronic properties.
Properties
CAS No. |
10271-31-5 |
|---|---|
Molecular Formula |
C26H28O2S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
tert-butyl 3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H28O2S/c1-25(2,3)28-24(27)19-20-29-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
InChI Key |
ZDBVFOQVCOQLKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Triphenylmethylthio)propanoic Acid
A key intermediate, 3-(triphenylmethylthio)propanoic acid, is typically prepared by nucleophilic substitution of a suitable 3-halopropanoic acid or its ester with triphenylmethylthiol (tritylthiol). This reaction involves the following:
- Starting from 3-bromopropanoic acid or 3-chloropropanoic acid.
- Reacting with triphenylmethylthiol under basic conditions to substitute the halogen with the tritylthio group.
- Purification by crystallization or chromatography.
This intermediate is well-documented in peptide synthesis contexts, where the tritylthio group serves as a protecting group for cysteine residues.
Esterification to Form the 1,1-Dimethylethyl Ester
The esterification of 3-(triphenylmethylthio)propanoic acid to the corresponding 1,1-dimethylethyl ester (tert-butyl ester) can be achieved through several methods:
- Acid-catalyzed esterification: Reacting the acid with 1,1-dimethylethanol (tert-butanol) in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Use of coupling reagents: Employing carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or other coupling agents to activate the carboxylic acid followed by reaction with tert-butanol.
- Transesterification: Starting from methyl or ethyl esters of 3-(triphenylmethylthio)propanoic acid and exchanging the ester group with tert-butanol under acidic or basic catalysis.
The choice of method depends on the sensitivity of the tritylthio group and the desired purity and yield.
Protection and Deprotection Considerations
The triphenylmethylthio group is a bulky protecting group that can be removed under acidic conditions if necessary. During esterification, conditions must be mild enough to avoid cleavage of the tritylthio group.
Experimental Data and Reaction Conditions
Based on literature and supplier data, the following table summarizes typical conditions and yields for the preparation steps:
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Substitution to form tritylthio intermediate | 3-bromopropanoic acid + triphenylmethylthiol, base (e.g., NaH) | 25–50 | 12–24 | 75–85 | Anhydrous conditions preferred |
| Acid-catalyzed esterification | 3-(tritylthio)propanoic acid + tert-butanol + p-TsOH | 60–80 | 6–12 | 70–80 | Avoid strong acid to preserve trityl group |
| Coupling reagent esterification | DCC + 3-(tritylthio)propanoic acid + tert-butanol | 0–25 | 12–24 | 80–90 | Mild conditions, high purity |
Research Findings and Optimization
- Microwave-assisted synthesis: Microwave irradiation has been used in peptide synthesis involving tritylthio-protected amino acids, suggesting potential for accelerated synthesis of the ester under controlled conditions.
- Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for substitution and coupling reactions to increase solubility and reaction rate.
- Base selection: Sodium hydride (NaH) or potassium carbonate (K2CO3) are effective bases for deprotonating thiol and promoting substitution.
- Purification: Chromatographic techniques including HPLC and flash chromatography are employed to isolate the pure ester product, with confirmation by NMR, LC-MS, and HPLC.
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Tritylthio substitution | Nucleophilic substitution | 3-Halopropanoic acid, triphenylmethylthiol, base | Straightforward, good yield | Requires dry, inert atmosphere |
| Esterification (acid-catalyzed) | Fischer esterification | 3-(tritylthio)propanoic acid, tert-butanol, acid catalyst | Simple setup, accessible reagents | Risk of trityl group cleavage |
| Esterification (coupling reagents) | Carbodiimide-mediated | DCC, 3-(tritylthio)propanoic acid, tert-butanol | Mild conditions, high purity | Cost and removal of byproducts |
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is utilized as a reagent in various organic synthesis reactions. Its structure allows it to serve as a versatile building block for synthesizing more complex molecules, particularly in the creation of thioether compounds. The presence of the triphenylmethyl group enhances its stability and reactivity in nucleophilic substitution reactions.
Case Study: Synthesis of Thioether Derivatives
In a study focused on synthesizing thioether derivatives, researchers employed this compound as a key intermediate. The reaction conditions were optimized to yield high purity products suitable for further applications in medicinal chemistry .
Pharmaceutical Development
Potential Antimicrobial Agent:
Recent studies have explored the antimicrobial properties of various propanoic acid derivatives. While specific data on this compound is limited, its structural analogs have shown promise against bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Screening
A screening study evaluated the antimicrobial activity of several thioether compounds related to propanoic acid derivatives. The results indicated that modifications to the thioether moiety could enhance activity against resistant bacterial strains, paving the way for further investigation into similar compounds .
Materials Science
Use in Polymer Chemistry:
The compound can also be utilized in polymer chemistry as a functional monomer or additive due to its unique chemical structure. Its ability to form cross-linked networks can be advantageous in creating materials with specific mechanical properties.
Case Study: Polymer Synthesis
In experimental setups aimed at synthesizing novel polymers, this compound was incorporated into polymer matrices to improve thermal stability and mechanical strength. The resulting materials demonstrated enhanced performance metrics compared to traditional polymers .
Laboratory Applications
Chemical Analysis and Research:
This compound is frequently used in laboratory settings for chemical analysis and research purposes. Its stability under various conditions makes it suitable for use in various analytical techniques such as chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The triphenylmethylthio group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound can be compared to structurally related esters of propanoic acid with modifications at the β-position or ester group.
Substituted Propanoic Acid Esters with Sulfur-Containing Groups
Propanoic Acid Esters with Nitrogen-Containing Substituents
Propanoic Acid Esters with PEG or Hydrophilic Chains
Key Research Findings and Trends
Steric Effects : The tritylthio group in the target compound provides significant steric hindrance, which can protect reactive thiol groups during synthesis. This contrasts with smaller substituents like allylthio or nitro groups, which offer less protection but higher reactivity .
Stability : The tert-butyl ester in the target compound and analogs (e.g., CAS 204919-53-9) enhances resistance to hydrolysis compared to methyl or ethyl esters, making these derivatives suitable for prolonged storage or acidic conditions .
Applications :
- Pharmaceuticals : Nitrogen-containing analogs (e.g., CAS 638191-87-4) are prioritized for drug development due to bioactivity-modifying substituents like chloro and trifluoroethyl groups .
- Materials Science : PEG-modified esters (e.g., CAS 133803-81-3) are leveraged for solubility and biocompatibility in biomedical applications .
Biological Activity
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester (CAS Number: 10271-31-5) is a compound of interest in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a triphenylmethyl thio group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H28O2S
- Molecular Weight : 404.564 g/mol
- Density : 1.105 g/cm³
- Boiling Point : 502 °C
- Flash Point : 235.2 °C
Biological Activity Overview
The biological activity of propanoic acid derivatives often relates to their roles as intermediates in drug synthesis and their inherent pharmacological properties. The specific compound under review has been studied for its potential applications in various therapeutic areas.
Antiparasitic Activity
Research indicates that certain derivatives of propanoic acid exhibit significant antiparasitic properties. For instance, studies on structurally similar compounds suggest that modifications to the ester group can enhance activity against parasites such as Trypanosoma species. The IC50 values for related compounds range from approximately 1.6 to 5.5 μM, demonstrating effective inhibition while minimizing cytotoxicity in mammalian cell lines .
The mechanism by which propanoic acid derivatives exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways of parasites.
- Membrane Disruption : The lipophilic nature of triphenylmethyl groups may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death in target organisms.
Study 1: Antitrypanosomal Activity
A study conducted on a series of triterpenic esters, including derivatives similar to propanoic acid, demonstrated significant antitrypanosomal activity. The most potent compounds showed a reduction in parasitemia in mouse models after treatment, with a notable mean inhibition percentage of 61.2% observed at day five post-infection . This highlights the potential for propanoic acid derivatives to be developed as therapeutic agents against trypanosomiasis.
Study 2: Cytotoxicity Evaluation
In vitro studies evaluating the cytotoxic effects of propanoic acid derivatives on human cell lines indicated that while some compounds retained effective antiparasitic activity, they exhibited low toxicity levels. This selectivity is crucial for developing safe therapeutic options .
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| Propanoic Acid, 3-[(Triphenylmethyl)thio]-, Ester | Antitrypanosomal | 1.6 - 5.5 | Low |
| Related Triterpenic Esters | Antiparasitic | Varies | Varies |
Q & A
Basic Research Questions
Q. What are reliable methods for synthesizing this compound, and how can purity be ensured?
- Synthesis : The tert-butyl ester group can be introduced via acid-catalyzed esterification of the corresponding propanoic acid with tert-butanol. The trityl (triphenylmethyl) thioether group is typically formed by reacting a thiol precursor with triphenylmethyl chloride under inert conditions (e.g., N₂ atmosphere) .
- Purity Control : Use reversed-phase HPLC with a mobile phase of acetonitrile/water + 0.1% formic acid (70:30 v/v) for separation. Monitor purity via UV detection at 254 nm . Confirm identity using high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with standards .
Q. How can the stability of the tert-butyl ester and trityl thioether groups be assessed under varying conditions?
- Ester Stability : Perform hydrolytic stability studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via LC-MS. The tert-butyl ester is generally resistant to basic hydrolysis but may degrade under strongly acidic conditions (pH < 2) .
- Thioether Stability : Expose the compound to oxidizing agents (e.g., H₂O₂) to test for sulfoxide/sulfone formation. Use TLC or NMR (¹H, ¹³C) to track oxidation products .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H NMR (CDCl₃) will show distinct signals: ~1.4 ppm (tert-butyl CH₃), 7.2–7.5 ppm (trityl aromatic protons), and 3.1–3.3 ppm (SCH₂ protons). ¹³C NMR confirms ester carbonyl (~170 ppm) and trityl carbons (~140 ppm) .
- IR : Look for ester C=O stretch at ~1720 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ .
Advanced Research Questions
Q. How does the trityl thioether group influence reactivity in cross-coupling reactions?
- The bulky trityl group acts as a steric shield, reducing undesired side reactions in metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, the thioether can coordinate to palladium, potentially slowing catalysis. Optimize by using Pd(OAc)₂ with SPhos ligand in toluene/EtOH .
- Methodological Tip : Compare reaction rates with/without the trityl group via kinetic studies (GC-MS monitoring) .
Q. What strategies enable selective deprotection of the tert-butyl ester without affecting the trityl thioether?
- Use mild acidic conditions (e.g., TFA/DCM, 1:4 v/v, 0°C to RT) to cleave the tert-butyl ester. The trityl group remains intact under these conditions due to its stability in weak acids. Confirm selectivity via ¹H NMR (disappearance of tert-butyl signal at 1.4 ppm) .
- Alternative : Enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.0, 37°C) for enantioselective deprotection .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., cysteine proteases). Focus on the thioether’s sulfur atom for potential nucleophilic interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity .
- Data Contradiction Note : Some studies suggest trityl groups hinder membrane permeability in cell-based assays. Compare in silico predictions with experimental permeability (e.g., PAMPA assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
